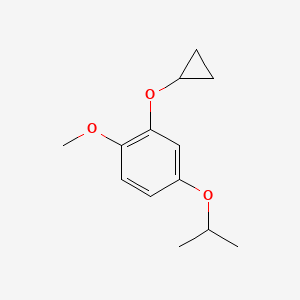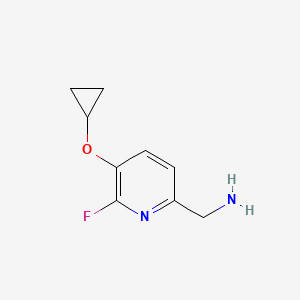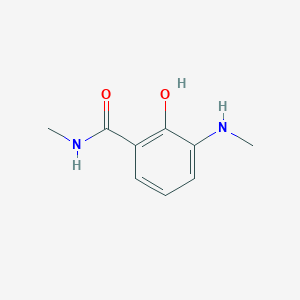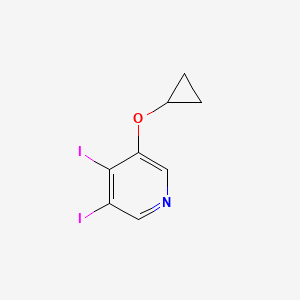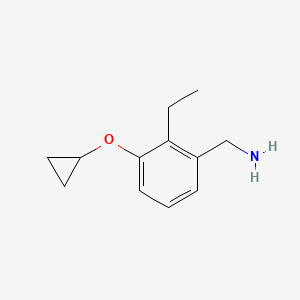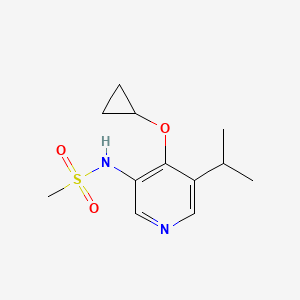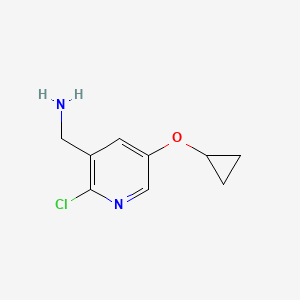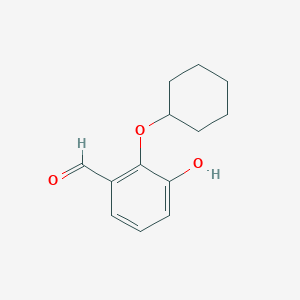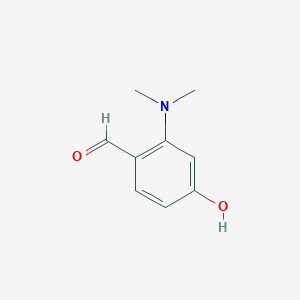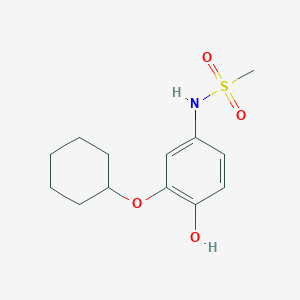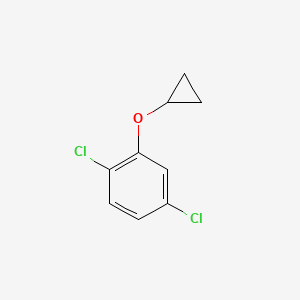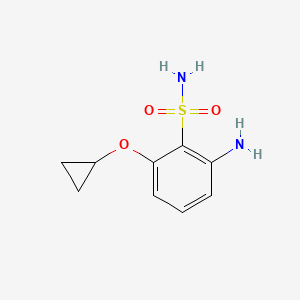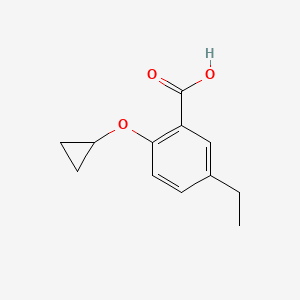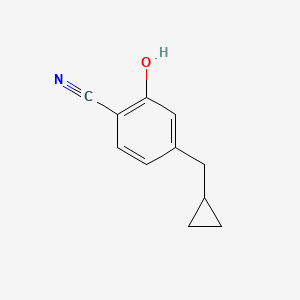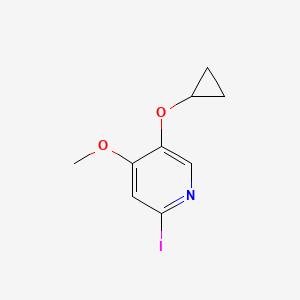
5-Cyclopropoxy-2-iodo-4-methoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-2-iodo-4-methoxypyridine: is an organic compound with the molecular formula C9H10INO2 It is a derivative of pyridine, characterized by the presence of cyclopropoxy, iodo, and methoxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-2-iodo-4-methoxypyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives.
Cyclopropoxylation: Introduction of the cyclopropoxy group is achieved through nucleophilic substitution reactions.
Methoxylation: The methoxy group is introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 5-Cyclopropoxy-2-iodo-4-methoxypyridine can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide are used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives are formed.
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced derivatives with modified functional groups.
Coupling Products: Biaryl compounds and other coupled products.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to form carbon-carbon bonds.
Biology:
Biochemical Probes: Utilized as probes to study biochemical pathways and enzyme functions.
Medicine:
Industry:
Material Science: Used in the synthesis of materials with specific properties for industrial applications.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-2-iodo-4-methoxypyridine involves its interaction with molecular targets through its functional groups. The cyclopropoxy and methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the iodine atom can engage in halogen bonding. These interactions influence the compound’s reactivity and its ability to form complexes with other molecules.
Vergleich Mit ähnlichen Verbindungen
- 5-Cyclopropoxy-4-iodo-2-methoxypyridine
- 3-Cyclopropoxy-5-iodo-2-methoxypyridine
Comparison:
- Functional Group Positioning: The position of the functional groups on the pyridine ring can significantly influence the compound’s reactivity and properties.
- Chemical Properties: While similar compounds may share some chemical properties, 5-Cyclopropoxy-2-iodo-4-methoxypyridine’s unique combination of functional groups provides distinct reactivity and potential applications.
Eigenschaften
Molekularformel |
C9H10INO2 |
|---|---|
Molekulargewicht |
291.09 g/mol |
IUPAC-Name |
5-cyclopropyloxy-2-iodo-4-methoxypyridine |
InChI |
InChI=1S/C9H10INO2/c1-12-7-4-9(10)11-5-8(7)13-6-2-3-6/h4-6H,2-3H2,1H3 |
InChI-Schlüssel |
RYLBTCOAHZIGSV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=NC=C1OC2CC2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


